molecular formula C2H6AlF B14743306 Fluoro(dimethyl)alumane CAS No. 753-55-9

Fluoro(dimethyl)alumane

Cat. No.: B14743306
CAS No.: 753-55-9
M. Wt: 76.05 g/mol
InChI Key: GNTRBBGWVVMYJH-UHFFFAOYSA-M
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Description

Fluoro(dimethyl)alumane, with the chemical formula C₂H₆AlF or (CH₃)₂AlF, is an organoaluminum compound characterized by a central aluminum atom bonded to two methyl groups and one fluorine atom. This structure places it within the broader family of aluminum alkyls, which are widely used as catalysts, precursors in organic synthesis, and co-catalysts in polymerization reactions.

Organoaluminum compounds are typically pyrophoric and highly reactive toward protic substances (e.g., water, alcohols).

Properties

CAS No.

753-55-9

Molecular Formula

C2H6AlF

Molecular Weight

76.05 g/mol

IUPAC Name

fluoro(dimethyl)alumane

InChI

InChI=1S/2CH3.Al.FH/h2*1H3;;1H/q;;+1;/p-1

InChI Key

GNTRBBGWVVMYJH-UHFFFAOYSA-M

Canonical SMILES

C[Al](C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluoro(dimethyl)alumane can be synthesized through several methods. One common approach involves the reaction of dimethylaluminum chloride with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reactive and potentially hazardous nature of the reagents. The process often includes steps for purification and isolation of the compound to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions: Fluoro(dimethyl)alumane undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, leading to the formation of different organoaluminum compounds.

    Oxidation and Reduction Reactions: The aluminum center can participate in redox reactions, altering its oxidation state and forming new products.

    Coordination Reactions: this compound can act as a ligand, coordinating with transition metals to form complexes.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides, alkoxides, and amines. These reactions typically occur under mild conditions.

    Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., oxygen, peroxides) and reducing agents (e.g., lithium aluminum hydride) are used.

    Coordination Reactions: Transition metals such as palladium, platinum, and nickel are often involved in these reactions.

Major Products Formed:

    Substitution Reactions: New organoaluminum compounds with different substituents.

    Oxidation and Reduction Reactions: Aluminum oxides or reduced aluminum species.

    Coordination Reactions: Metal complexes with potential catalytic properties.

Scientific Research Applications

Fluoro(dimethyl)alumane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: this compound is utilized in the production of advanced materials, including polymers and coatings, due to its ability to introduce fluorine atoms into organic frameworks.

Mechanism of Action

The mechanism by which fluoro(dimethyl)alumane exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom, being electrophilic, can coordinate with nucleophiles, facilitating the formation of new bonds. The presence of the fluorine atom enhances the compound’s reactivity by increasing the electrophilicity of the aluminum center. This allows for selective and efficient transformations in both synthetic and catalytic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Fluoro(dimethyl)alumane with key structural analogs, emphasizing differences in reactivity, stability, and applications.

Property This compound
(CH₃)₂AlF
Dimethylaluminum Chloride
(CH₃)₂AlCl
Trimethylaluminum
(CH₃)₃Al
Diethylaluminum Chloride
(C₂H₅)₂AlCl
Molecular Weight 88.04 g/mol (calculated) 106.52 g/mol 72.08 g/mol 140.56 g/mol
Electronegativity of X F (4.0) Cl (3.0) N/A (no halogen) Cl (3.0)
Lewis Acidity High (due to F electronegativity) Moderate Low Moderate
Reactivity with Water Violent decomposition Violent decomposition Pyrophoric Violent decomposition
Typical Applications Catalyst in fluorination reactions (inferred) Co-catalyst in Ziegler-Natta polymerization Olefin polymerization, semiconductor precursors Catalyst in organic synthesis

Key Findings:

Electronegativity and Reactivity :
The fluorine substituent in this compound increases the aluminum center’s electrophilicity compared to chlorine or alkyl groups, making it a stronger Lewis acid. This property is critical in catalysis, where enhanced acidity can accelerate reactions such as fluorinations or Friedel-Crafts alkylations.

Fluorine’s small atomic radius may improve stability relative to chlorine analogs.

Safety Considerations: Like all organoaluminum compounds, this compound is expected to react violently with water, releasing toxic gases (e.g., HF, HCl). Proper handling under inert atmospheres is essential.

Analytical and Industrial Relevance

Analytical methods such as nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) are critical for identifying and quantifying such compounds in mixtures.

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